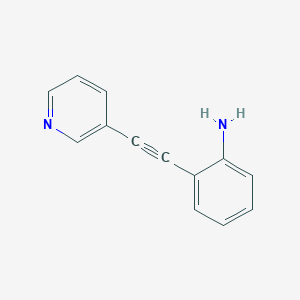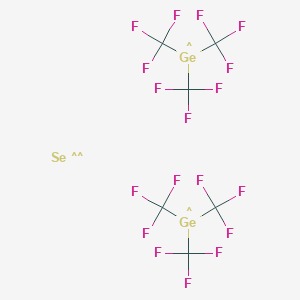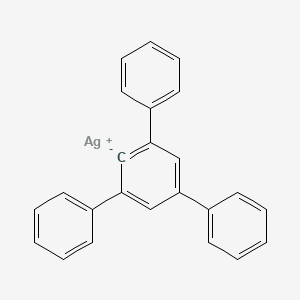silane CAS No. 113109-13-0](/img/structure/B14299212.png)
[(4,8-Dimethylnona-1,3,7-trien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is an organic compound with a complex structure that includes both silicon and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane typically involves the reaction of 4,8-dimethylnona-1,3,7-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and stability.
Medicine
In medicine, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is being explored for its potential use in diagnostic imaging and therapeutic applications. Its unique chemical properties allow for the development of novel imaging agents and targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism by which (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4,8-Dimethylnona-1,3,7-triene
- (Z)-4,8-Dimethylnona-1,3,7-triene
- 2,6-Dimethyl-2,6,8-nonatriene
Uniqueness
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is unique due to the presence of both silicon and carbon atoms in its structure. This combination imparts distinct chemical properties that are not found in purely carbon-based compounds. The ability to undergo a variety of chemical reactions and form stable bonds with different elements makes it a versatile compound with numerous applications.
Propriétés
Numéro CAS |
113109-13-0 |
|---|---|
Formule moléculaire |
C14H26OSi |
Poids moléculaire |
238.44 g/mol |
Nom IUPAC |
4,8-dimethylnona-1,3,7-trien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-12(2)9-8-10-13(3)11-14(4)15-16(5,6)7/h9,11H,4,8,10H2,1-3,5-7H3 |
Clé InChI |
BFKPJKURTWKMAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=C)O[Si](C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

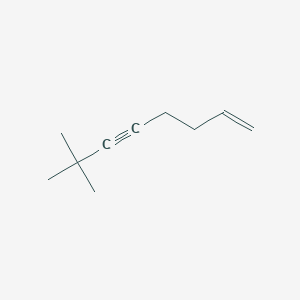
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
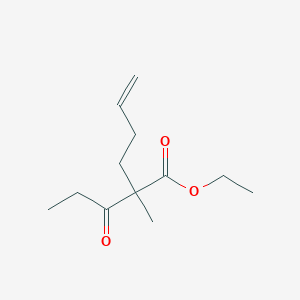

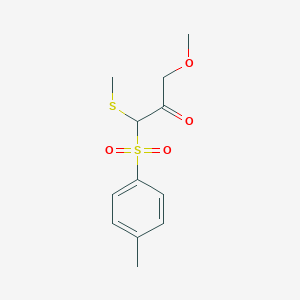
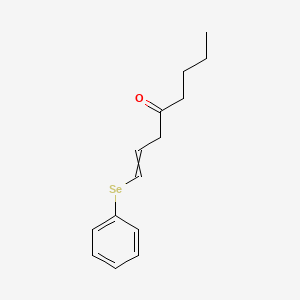
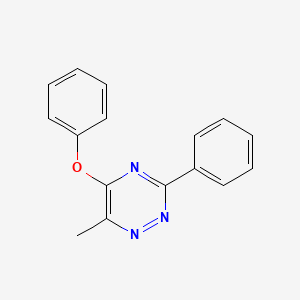
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
